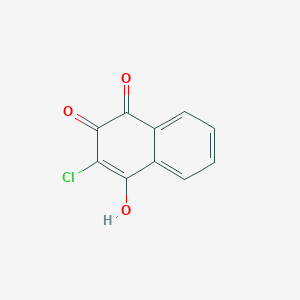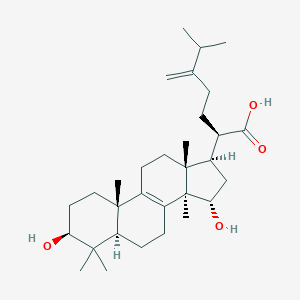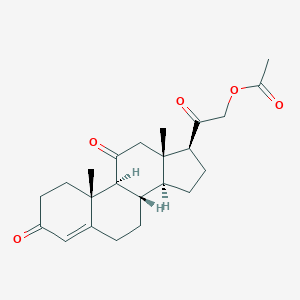
11-Dehydrocorticosterone acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Dehydrocorticosterone acetate (11-DCA) is a steroid hormone that is synthesized in the adrenal cortex of mammals. It is a precursor to the hormone aldosterone, which regulates sodium and potassium balance in the body. 11-DCA has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of blood pressure and fluid balance.
科学研究应用
Research on 11-Dehydrocorticosterone acetate has focused on its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases. Studies have shown that 11-Dehydrocorticosterone acetate has a similar mechanism of action to aldosterone, which regulates sodium and potassium balance in the body. This has led to research on the use of 11-Dehydrocorticosterone acetate as a potential replacement therapy for aldosterone in patients with adrenal insufficiency or other conditions that affect aldosterone production.
作用机制
11-Dehydrocorticosterone acetate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates sodium and potassium balance in the body. When 11-Dehydrocorticosterone acetate binds to the MR, it increases the reabsorption of sodium and the excretion of potassium, resulting in an increase in blood volume and blood pressure. This mechanism of action is similar to that of aldosterone, which is why 11-Dehydrocorticosterone acetate is often referred to as a mineralocorticoid.
生化和生理效应
Research has shown that 11-Dehydrocorticosterone acetate has a number of biochemical and physiological effects in the body. It has been shown to increase the expression of genes involved in sodium and potassium transport in the kidney, leading to an increase in sodium reabsorption and potassium excretion. This results in an increase in blood volume and blood pressure, which can be beneficial in certain clinical situations.
实验室实验的优点和局限性
One advantage of using 11-Dehydrocorticosterone acetate in lab experiments is that it has a similar mechanism of action to aldosterone, which makes it a useful tool for studying the regulation of sodium and potassium balance in the body. However, one limitation of using 11-Dehydrocorticosterone acetate is that it is a relatively unstable compound, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 11-Dehydrocorticosterone acetate. One area of interest is the development of new therapies for hypertension and other cardiovascular diseases that target the MR. Another area of interest is the role of 11-Dehydrocorticosterone acetate in the regulation of fluid balance in the body, particularly in conditions such as heart failure and cirrhosis. Additionally, research is needed to better understand the biochemical and physiological effects of 11-Dehydrocorticosterone acetate in the body, particularly in relation to its role as a precursor to aldosterone.
合成方法
The synthesis of 11-Dehydrocorticosterone acetate involves the conversion of cholesterol to pregnenolone, which is then converted to 11-Dehydrocorticosterone acetate through a series of enzymatic reactions in the adrenal cortex. The exact mechanism of these reactions is still not fully understood, but research has identified several enzymes involved in the process, including 11β-hydroxylase and aldosterone synthase.
属性
CAS 编号 |
1173-27-9 |
|---|---|
产品名称 |
11-Dehydrocorticosterone acetate |
分子式 |
C23H30O5 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |
InChI 键 |
DOETVHHSMBAUKN-GHBJZYDUSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
规范 SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



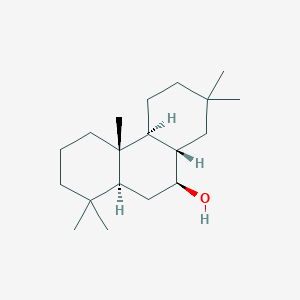
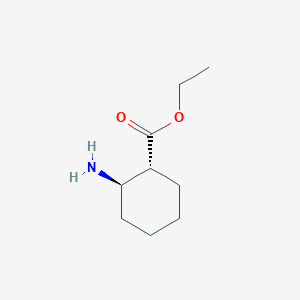
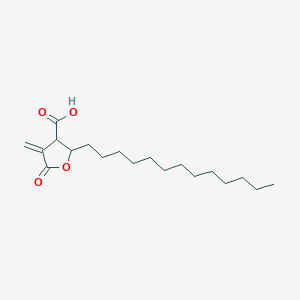
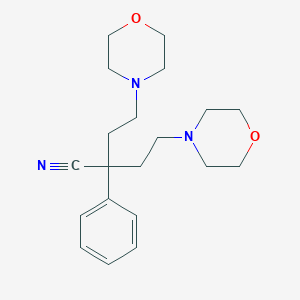
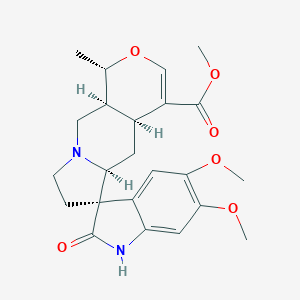
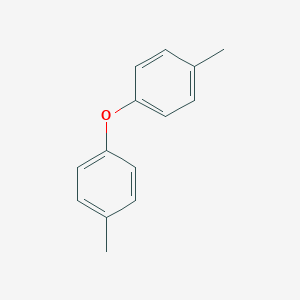
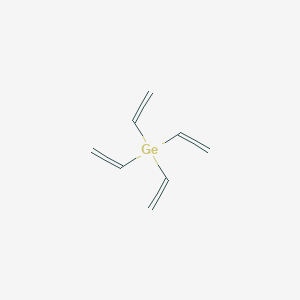
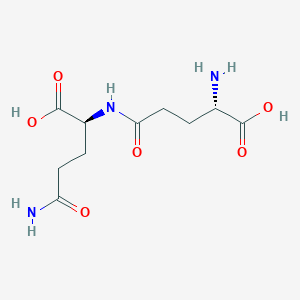
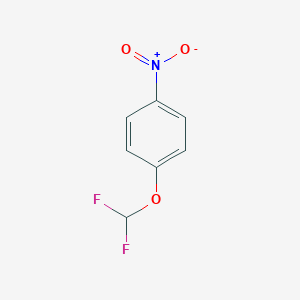
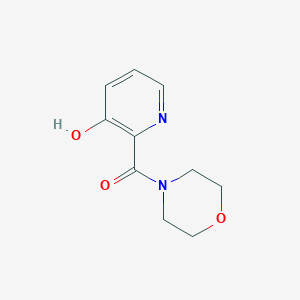
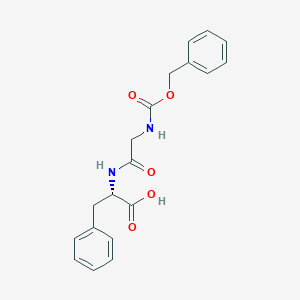
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
